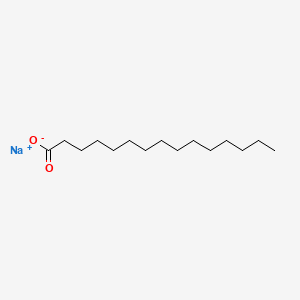

Sodium pentadecanoate

Description

Nomenclature and Structural Considerations of Pentadecanoate (B1260718)

Sodium pentadecanoate is the sodium salt of pentadecanoic acid. Pentadecanoic acid, also known as pentadecylic acid, is a saturated fatty acid with a 15-carbon backbone. nih.govwikipedia.org Its molecular formula is C15H30O2. wikipedia.org The term "pentadecanoate" refers to the carboxylate anion (C15H29O2-) formed by the deprotonation of the carboxylic acid group of pentadecanoic acid. nih.gov At a physiological pH of 7.3, the pentadecanoate anion is the major species present. nih.gov As a long-chain fatty acid, it contains an aliphatic tail of 13 to 21 carbon atoms, which makes it a very hydrophobic molecule with low solubility in water. foodb.cahmdb.cahmdb.ca

Table 1: Chemical Identifiers for Pentadecanoic Acid and its Derivatives

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| Pentadecanoic Acid | pentadecanoic acid | C15H30O2 | 1002-84-2 |

| Pentadecanoate | pentadecanoate | C15H29O2- | Not Applicable |

This table was generated based on data from PubChem and other chemical databases. nih.govnih.govcaymanchem.comnih.gov

Contextualization of Pentadecanoate within Lipid Biochemistry

Pentadecanoic acid is classified as an odd-chain saturated fatty acid. wikipedia.org Unlike the more common even-chain fatty acids, odd-chain fatty acids are less abundant in nature. wikipedia.orgwikipedia.org The primary dietary sources of pentadecanoic acid are ruminant meat and dairy fat, with cow's milk fat containing approximately 1.2% pentadecanoic acid. wikipedia.orghmdb.cahmdb.ca It is also found in some fish and plants. wikipedia.org

The metabolism of odd-chain fatty acids like pentadecanoate differs from that of even-chain fatty acids. While the beta-oxidation of even-chain fatty acids yields only acetyl-CoA, the breakdown of odd-chain fatty acids produces both acetyl-CoA and one molecule of propionyl-CoA. wikipedia.org Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, which has implications for cellular energy metabolism. wikipedia.orgresearchgate.net

Pentadecanoic acid has been utilized as a biomarker for the intake of dairy fat. caymanchem.com Its levels in tissues are thought to reflect dietary consumption of dairy products. hmdb.ca

Research Trajectories in Fatty Acid Metabolism and Signaling

Recent research has increasingly focused on the unique biological roles of odd-chain fatty acids, including pentadecanoic acid. Studies have explored its potential as more than just a biomarker, investigating its direct effects on cellular processes.

Some research suggests a link between circulating levels of pentadecanoic acid and metabolic health. foodandnutritionresearch.net For instance, higher proportions of pentadecanoic acid in erythrocyte membranes have been associated with a lower risk of type 2 diabetes. foodandnutritionresearch.net Laboratory studies using C2C12 myotubes have shown that pentadecanoic acid can stimulate glucose uptake through the activation of the AMPK pathway, suggesting a direct benefit on glucose metabolism. foodandnutritionresearch.net

Furthermore, research has begun to uncover the role of pentadecanoic acid in cellular signaling. Some studies have investigated its anti-inflammatory and anti-cancer properties. For example, in breast cancer cell models, pentadecanoic acid has been observed to inhibit the JAK2/STAT3 signaling pathway, which is involved in cancer cell growth and survival. consensus.appmdpi.com It has also been shown to prevent the IL-6-stimulated phosphorylation of JAK2 and STAT3. mdpi.com

The biosynthesis of odd-chain fatty acids is another active area of research. While they are primarily obtained from the diet, evidence suggests that endogenous synthesis can occur. wikipedia.org The gut microbiota plays a role in producing propionate (B1217596), a precursor for odd-chain fatty acid synthesis. researchgate.netnih.gov Synthetic biology approaches are being explored to engineer microorganisms for the efficient production of odd-chain fatty acids. nih.govfrontiersin.org These research directions highlight a growing interest in understanding the multifaceted roles of pentadecanoic acid beyond its function as a simple dietary biomarker.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Acetyl-CoA |

| Acyl-AMP |

| Coenzyme A |

| Eicosapentaenoic acid |

| Ethyl pentadecanoate |

| Heptadecanoic acid |

| IL-6 |

| Palmitate |

| Palmitoyl-CoA |

| Pentadecanoate |

| Pentadecanoic acid |

| Propionate |

| Propionyl-CoA |

| Sodium octadecanoate |

| Sodium palmitate |

| This compound |

| Stearic acid |

| Succinyl-CoA |

Structure

3D Structure of Parent

Properties

CAS No. |

4268-63-7 |

|---|---|

Molecular Formula |

C15H30NaO2 |

Molecular Weight |

265.39 g/mol |

IUPAC Name |

sodium;pentadecanoate |

InChI |

InChI=1S/C15H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17); |

InChI Key |

QCBCOLUJVAKRFZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

4268-63-7 |

Origin of Product |

United States |

Biochemical Roles and Metabolic Pathways of Pentadecanoate

De Novo Synthesis of Pentadecanoate (B1260718)

The de novo synthesis of odd-chain fatty acids like pentadecanoate occurs in the cytosol and is carried out by the fatty acid synthase (FAS) system. wikipedia.orgbyjus.com This process involves the sequential addition of two-carbon units to a growing acyl chain.

Precursor Utilization in Fatty Acid Elongation

Unlike the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the primer, the biosynthesis of long-chain fatty acids with an odd number of carbon atoms, such as pentadecanoate, utilizes propionyl-CoA as the initial primer. wikipedia.orgfrontiersin.org Propionyl-CoA can be derived from various metabolic pathways, including the catabolism of certain amino acids like valine and isoleucine, or from the metabolism of propionate (B1217596). nih.govfiveable.me The subsequent elongation of the acyl chain proceeds through the addition of two-carbon units derived from malonyl-CoA. wikipedia.org

Propionyl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H⁺ → Pentadecanoyl-CoA + 6 CO₂ + 12 NADP⁺ + 5 H₂O + 7 CoASH

Enzymatic Mechanisms in Pentadecanoate Biosynthesis

The synthesis of pentadecanoate is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). wikipedia.orgnih.gov In mammals, this is a Type I FAS system, where all the enzymatic activities are contained within a single large polypeptide. wikipedia.org The process involves a repeating four-step cycle for each two-carbon addition:

Condensation: The initial step involves the condensation of the propionyl group (from propionyl-CoA) with a malonyl group (from malonyl-CoA), catalyzed by β-ketoacyl-ACP synthase (KAS). This reaction releases carbon dioxide. pnas.org

Reduction: The resulting β-ketoacyl-ACP is then reduced by β-ketoacyl-ACP reductase (KR), using NADPH as the reducing agent. wikipedia.org

Dehydration: A molecule of water is removed from the hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (DH), forming a double bond. wikipedia.org

Reduction: The final step of the cycle is the reduction of the enoyl-ACP by enoyl-ACP reductase (ER), again using NADPH, to form a saturated acyl-ACP. wikipedia.org

This four-step cycle is repeated six times, with each cycle adding two carbons from malonyl-CoA, ultimately forming the 15-carbon pentadecanoyl-ACP. The final fatty acid is released from the ACP by a thioesterase (TE). wikipedia.org

Investigation of Specific Enzyme Activities

The elongation of fatty acids beyond the initial synthesis by FAS is carried out by a family of enzymes known as elongases (ELOVL) located in the endoplasmic reticulum. scispace.comnih.gov These enzymes catalyze the initial, rate-limiting condensation step of the elongation cycle. nih.govbiorxiv.org While FAS is primarily responsible for the synthesis of palmitate (C16:0), the ELOVL enzymes are involved in the synthesis of longer-chain and very-long-chain fatty acids. oup.comnih.gov

Specific ELOVL enzymes exhibit substrate preferences for fatty acyl-CoAs of different chain lengths. nih.gov For instance, research in various organisms has shown that different elongases are responsible for the synthesis of specific fatty acids. nih.gov The synthesis of pentadecanoate from shorter precursors would involve the action of these elongase systems, taking a shorter odd-chain fatty acid and elongating it through the addition of two-carbon units from malonyl-CoA. nih.gov The precise substrate specificity of mammalian ELOVL enzymes for odd-chain fatty acid precursors is an area of ongoing research.

Catabolism and Energy Metabolism of Pentadecanoate

The breakdown of pentadecanoate for energy production occurs primarily in the mitochondria through a process called beta-oxidation. wikipedia.orgnih.gov

Mitochondrial Beta-Oxidation Pathways

The beta-oxidation of odd-chain fatty acids like pentadecanoate follows the same enzymatic steps as that of even-chain fatty acids. nih.gov The fatty acid is first activated to its coenzyme A (CoA) derivative, pentadecanoyl-CoA, in the cytoplasm. It is then transported into the mitochondrial matrix. jjcollegeara.co.in

In the mitochondrial matrix, pentadecanoyl-CoA undergoes a cyclical series of four reactions:

Oxidation by FAD: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation by NAD⁺: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

Products of Pentadecanoate Beta-Oxidation

| Product | Quantity |

|---|---|

| Acetyl-CoA | 6 |

| Propionyl-CoA | 1 |

| FADH₂ | 6 |

| NADH | 6 |

Integration into Central Carbon Metabolism (e.g., TCA Cycle)

The acetyl-CoA produced from the beta-oxidation of pentadecanoate directly enters the tricarboxylic acid (TCA) cycle, where it is further oxidized to produce ATP. nih.gov The propionyl-CoA, however, requires a separate three-step enzymatic pathway to be converted into a TCA cycle intermediate. youtube.com

The conversion of propionyl-CoA to succinyl-CoA involves the following enzymes:

Propionyl-CoA carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP. nih.govwikipedia.org

Methylmalonyl-CoA racemase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

Methylmalonyl-CoA mutase: This vitamin B12-dependent enzyme rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA. fiveable.me

Succinyl-CoA is an intermediate of the TCA cycle and can enter the cycle directly to contribute to energy production. youtube.comwikipedia.org This anaplerotic function of propionyl-CoA metabolism is significant as it replenishes TCA cycle intermediates. nih.govannualreviews.org

Enzymatic Conversion of Propionyl-CoA to Succinyl-CoA

| Step | Substrate | Enzyme | Product | Cofactors |

|---|---|---|---|---|

| 1 | Propionyl-CoA | Propionyl-CoA carboxylase | D-Methylmalonyl-CoA | Biotin, ATP |

| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA racemase | L-Methylmalonyl-CoA | - |

| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA | Vitamin B12 |

Incorporation into Complex Lipids and Cellular Structures

Pentadecanoate (C15:0), as a fatty acid, is not merely a source of energy but also a fundamental building block for a variety of complex lipids that are essential for cellular structure and function. Its incorporation into these larger molecules is a key aspect of its biochemical significance.

Pentadecanoic acid is actively integrated into the structure of both triglycerides and phospholipids. In food sources, particularly dairy fats, pentadecanoic acid naturally exists as a component of triglycerides. oup.com Following digestion and absorption, it can be re-esterified into triglycerides for storage in adipose tissue or for transport in lipoproteins. The fundamental pathway for triglyceride synthesis involves the esterification of three fatty acid molecules to a glycerol (B35011) backbone. nih.gov

Research has also identified the specific incorporation of pentadecanoic acid into phospholipids, which are the primary components of cell membranes. A notable example was discovered in the marine single-cell eukaryote, Schizochytrium sp. F26-b, which produces a novel phosphatidylcholine molecule. Analysis of this complex lipid revealed that pentadecanoic acid is located at the sn-1 position, while the omega-3 fatty acid docosahexaenoic acid (DHA) is at the sn-2 position of the glycerol backbone. mdpi.com This specific positioning highlights a regulated enzymatic process for its inclusion into structural lipids. The thraustochytrid Aurantiochytrium is another microorganism known to produce high levels of pentadecanoic acid that is incorporated into its triglycerides and phospholipids. pnas.org

Table 1: Examples of Pentadecanoate in Complex Lipids

| Complex Lipid Class | Specific Example Containing Pentadecanoate | Source Organism |

|---|---|---|

| Phospholipid | 1-pentadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | Schizochytrium sp. F26-b mdpi.com |

| Triglyceride | Triglycerides containing C15:0 acyl chains | Aurantiochytrium sp. pnas.org |

| Triglyceride | Natural component of milk fat triglycerides | Dairy products oup.com |

Once synthesized into phospholipids, pentadecanoic acid plays a role in defining the biophysical properties of cellular membranes. As a saturated fatty acid, it is readily incorporated into the lipid bilayers of cell membranes. dovepress.com The presence of saturated fatty acids like pentadecanoate, which have straight acyl chains, allows for tighter packing of phospholipids compared to unsaturated fatty acids with kinks in their chains. nih.gov This increased packing density contributes to greater membrane stability.

The integration of pentadecanoic acid into membranes can enhance cellular resilience by protecting against lipid peroxidation, a form of oxidative damage that targets vulnerable polyunsaturated fatty acids. nih.gov This stabilizing effect can lower the risk of premature cell lysis. dovepress.com However, the balance of fatty acid saturation is crucial. Studies in fission yeast have shown that the incorporation of pentadecanoic acid into complex lipids leads to an increased saturation level of the membrane's acyl chains. While this can be adaptive, excessive amounts can lead to lipotoxicity by inducing the formation of aberrant, overly planar endoplasmic reticulum structures, referred to as "giant ER sheets". mdpi.com

Receptor Interactions and Signal Transduction of Pentadecanoate

Pentadecanoate, the carboxylate form of pentadecanoic acid, exerts its biological effects through interactions with various cellular receptors, initiating downstream signaling cascades that influence a range of physiological processes. Research has identified key interactions with nuclear receptors and cell-surface G protein-coupled receptors, highlighting the multifaceted role of this odd-chain saturated fatty acid in cellular signaling.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Recent scientific investigations have identified pentadecanoic acid (C15:0) as a direct ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. Specifically, pentadecanoic acid has been characterized as a dual partial agonist for PPARα (alpha) and PPARδ (delta) nih.govnih.gov.

The activation of PPARα by pentadecanoate is significant as this receptor is a key regulator of fatty acid catabolism, particularly in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle. Studies have shown that administration of pentadecanoic acid leads to the up-regulation of the PPARα signaling pathway in the liver nih.govrsc.org. This activation is associated with a decrease in plasma and liver triglyceride content and an increase in the antioxidant capacity of offspring in animal studies rsc.org. The interaction of pentadecanoic acid with PPARα is believed to be a key mechanism through which it exerts its beneficial effects on lipid metabolism nih.govnih.gov.

Furthermore, pentadecanoic acid's agonistic activity towards PPARδ suggests a broader role in metabolic regulation. PPARδ is implicated in fatty acid oxidation, improvement of insulin (B600854) sensitivity, and regulation of cholesterol metabolism. The dual activation of both PPARα and PPARδ by pentadecanoic acid underscores its pleiotropic effects on metabolic health, contributing to its anti-inflammatory and antifibrotic activities observed in various cell-based systems nih.govnih.gov.

Engagement with Free Fatty Acid Receptors (FFA1)

Pentadecanoate also interacts with cell-surface receptors, notably the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor that is activated by medium to long-chain fatty acids and is highly expressed in pancreatic β-cells and enteroendocrine cells. Its activation plays a crucial role in enhancing glucose-stimulated insulin secretion nih.gov.

Research involving the screening of various saturated fatty acids for their activity on FFA1 has provided specific data on the engagement of pentadecanoic acid with this receptor. In a Ca2+ mobilization assay, pentadecanoic acid was shown to be an agonist of FFA1. The following table summarizes the potency and efficacy of pentadecanoic acid on human FFA1 (hFFA1) compared to other saturated fatty acids.

Table 1: Potency and Efficacy of Saturated Fatty Acids on hFFA1

| Fatty Acid | Chain Length | Potency (pEC50) | Efficacy (Emax %) |

| Capric acid | C10:0 | 5.5 ± 0.1 | 100 ± 5 |

| Undecylic acid | C11:0 | 5.6 ± 0.1 | 95 ± 6 |

| Lauric acid | C12:0 | 5.7 ± 0.1 | 90 ± 4 |

| Tridecylic acid | C13:0 | 5.6 ± 0.1 | 85 ± 5 |

| Myristic acid | C14:0 | 5.5 ± 0.1 | 75 ± 4 |

| Pentadecanoic acid | C15:0 | 5.4 ± 0.1 | 65 ± 5 |

| Palmitic acid | C16:0 | 5.3 ± 0.1 | 50 ± 3 |

Data is presented as mean ± standard error of the mean (SEM). Efficacy is relative to a reference agonist.

The data indicates that pentadecanoic acid is a moderately potent agonist of FFA1. This interaction is a key component of its biochemical role, as the activation of FFA1 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates the secretion of insulin in response to elevated glucose levels. This mechanism highlights the direct involvement of pentadecanoate in the regulation of glucose homeostasis.

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors represent a large and diverse family of transmembrane receptors that play a central role in cellular signaling by responding to a wide variety of extracellular stimuli. Allosteric modulation refers to the regulation of a receptor by a ligand that binds to a site topographically distinct from the orthosteric site where the endogenous agonist binds. This can result in a change in the receptor's affinity for the orthosteric ligand or its signaling efficacy nih.govnih.govnih.govresearchgate.net.

Lipids, such as cholesterol, have been shown to act as allosteric modulators of GPCRs by interacting with specific sites on the receptor protein within the cell membrane, thereby influencing receptor conformation and function mdpi.com. However, based on the current body of scientific literature, there is no direct evidence to suggest that pentadecanoate functions as an allosteric modulator of GPCRs. While fatty acids are known to be orthosteric ligands for certain GPCRs like FFA1, their role as allosteric modulators for other GPCRs has not been established. Further research is required to investigate the potential for pentadecanoate to bind to allosteric sites on GPCRs and modulate their activity.

Microbial Metabolism and Inter Species Communication

Microbiome-Derived Pentadecanoate (B1260718) and Host Interaction

Pentadecanoic acid is not readily synthesized by the human body, and its presence is largely attributed to dietary intake and, significantly, microbial production. nih.govresearchgate.net The human gut microbiota has demonstrated the capacity to synthesize pentadecanoic acid, which then becomes available to the host. mdpi.comrsc.orgnih.gov This microbially-derived pool of pentadecanoic acid acts as a signaling molecule, participating in host-microbe communication and influencing physiological homeostasis. rsc.org

Metabolites generated by gut microorganisms can regulate the host's immune responses. rsc.org For instance, research has identified specific commensal bacteria, such as Parabacteroides distasonis, that can produce pentadecanoic acid from the fermentation of dietary fiber like inulin (B196767). rsc.org In preclinical models, administration of either P. distasonis or pentadecanoic acid directly was shown to be protective against non-alcoholic steatohepatitis (NASH). The mechanism for this protection involves the restoration of gut barrier function, which leads to reduced levels of serum lipopolysaccharide and a decrease in pro-inflammatory cytokine expression in the liver. rsc.org This demonstrates a clear pathway of interaction: dietary components are metabolized by specific gut bacteria to produce pentadecanoic acid, which in turn modulates host immune and metabolic functions, highlighting its role as a key mediator in host health. rsc.orgfrontiersin.org

Metabolic Pathways in Commensal Microorganisms

The synthesis of pentadecanoic acid by commensal microbes is a multi-step process involving the breakdown of complex dietary components and subsequent fatty acid synthesis.

The primary pathway for microbial pentadecanoic acid synthesis begins with the fermentation of dietary fibers. frontiersin.org Gut microbiota break down these indigestible carbohydrates to produce short-chain fatty acids (SCFAs), including propionate (B1217596) (the precursor to propionyl-CoA). frontiersin.org This propionyl-CoA serves as the starting unit for de novo synthesis of odd-chain fatty acids. frontiersin.org In a process analogous to the synthesis of even-chain fatty acids from acetyl-CoA, a variety of microbial enzymes utilize propionyl-CoA to build the 15-carbon backbone of pentadecanoic acid. frontiersin.orgmedscape.com This pathway is particularly well-documented in the rumen of animals, which is a major source of dietary pentadecanoic acid, but has also been identified within the human gut microbiome. mdpi.comnih.govfrontiersin.org

While the production of pentadecanoic acid by microbes is established, its direct influence on the function and composition of the surrounding microbial community is an emerging area of research. Studies have identified correlations between the levels of pentadecanoic acid and the abundance of specific bacterial genera. For example, one study observed a significant negative correlation between fecal pentadecanoic acid and the bacterium Haemophilus. nih.gov

| Bacterium | Interaction with C15:0 | Source |

|---|---|---|

| Parabacteroides distasonis | Produces C15:0 from inulin fermentation. | rsc.org |

| Bifidobacterium acidifaciens | Levels are reduced in ulcerative colitis, similar to C15:0 levels. Both suppress inflammation. | rsc.org |

| Haemophilus | Significantly negatively correlated with fecal C15:0 levels. | nih.gov |

| Erysipelotrichaceae_UCG-003 | Correlated with heptadecanoic acid (C17:0), another odd-chain fatty acid often studied alongside C15:0. | nih.gov |

Influence on Cellular Differentiation and Function (e.g., Immune Cells)

Pentadecanoic acid derived from the microbiome exerts significant influence on host cellular functions, particularly within the immune system. It is recognized for broad anti-inflammatory, anti-fibrotic, and anti-cancer activities. These effects are mediated through the modulation of several key signaling pathways involved in cellular differentiation and activation. nih.gov

Research has shown that pentadecanoic acid can suppress intestinal inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of immune responses. rsc.org It also modulates other critical inflammatory pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the mammalian target of rapamycin (B549165) (mTOR) pathways. For instance, pentadecanoic acid has been observed to suppress IL-6-induced JAK2/STAT3 signaling.

| Pathway/Marker | Effect of C15:0 | Cellular/Physiological Relevance | Source |

|---|---|---|---|

| NF-κB | Inhibition of phosphorylation/activation | Reduces inflammatory response | rsc.org |

| JAK-STAT | Inhibition | Reduces cytokine signaling (e.g., IL-6) | |

| mTOR | Inhibition | Regulates cell growth, proliferation, and survival | |

| AMPK | Activation | Cellular energy homeostasis, anti-inflammatory effects | |

| HLA-DR | Lowered expression | Relevant to cardiovascular disease and chronic inflammation | |

| T-Cell Proliferation | Reduced | Relevant to autoimmune disease and chronic inflammation |

Advanced Analytical Methodologies for Pentadecanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating pentadecanoic acid from the complex mixture of lipids and other molecules found in biological samples. The choice between gas and liquid chromatography depends on the specific research question, the nature of the sample, and the required level of sensitivity.

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of fatty acids, including pentadecanoic acid. avantiresearch.com Due to the low volatility of free fatty acids, a crucial sample preparation step known as derivatization is required to convert them into more volatile ester forms. nih.govnih.govrestek.com This process not only improves chromatographic separation but also enhances detection sensitivity. avantiresearch.com

Common derivatization methods include:

Fatty Acid Methyl Esters (FAMEs): This is a classic and widely adopted method where fatty acids are converted to their methyl esters. nih.govdkfz.de The process often involves acid- or base-catalyzed transmethylation. nih.gov

Pentafluorobenzyl (PFB) Esters: Derivatization with pentafluorobenzyl bromide allows for highly sensitive detection using negative chemical ionization (NCI) mass spectrometry. nih.gov

Trimethylsilyl (B98337) (TMS) Esters: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the carboxylic acid group to a TMS ester, increasing volatility for GC analysis. restek.commdpi.com

Once derivatized, the sample is injected into the GC, where the FAMEs or other esters are separated on a capillary column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS has been successfully used to identify pentadecanoic acid in various matrices, including medicinal mushrooms, microbial extracts, and seed oils. nih.govekb.egchemmethod.com

| Parameter | Description | Source(s) |

| Principle | Separation of volatile compounds followed by mass-based detection. | avantiresearch.com |

| Sample Prep | Requires derivatization to increase volatility (e.g., FAMEs, PFB esters). | nih.govnih.gov |

| Detection | Mass Spectrometry (often with Negative Chemical Ionization for high sensitivity). | nih.gov |

| Application | Quantification of total fatty acid profiles, including C15:0, in biological samples. | nih.govekb.egchemmethod.com |

Liquid chromatography-mass spectrometry has emerged as a powerful alternative to GC-MS, offering the significant advantage of analyzing free fatty acids directly without the need for derivatization. nih.govshimadzu.com This simplifies sample preparation and avoids potential artifacts associated with the derivatization process. msacl.org

In LC-MS, separation is typically achieved using reversed-phase chromatography. Different column chemistries are employed to optimize the separation of fatty acids:

C8 and C18 columns: These are common choices for reversed-phase separation of lipids based on their hydrophobicity. nih.govnih.gov

Phenyl columns: These have been shown to be effective in separating a range of saturated and unsaturated free fatty acids. shimadzu.com

The separated fatty acids are then ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. LC-MS/MS (tandem mass spectrometry) provides enhanced specificity and is widely used for quantitative profiling of fatty acids in complex biological fluids like milk and plasma. nih.govunitn.itmdpi.com The technique offers high sensitivity, with limits of detection often in the nanomolar range. nih.gov

| Parameter | Description | Source(s) |

| Principle | Separation of compounds in a liquid mobile phase followed by mass-based detection. | creative-proteomics.com |

| Sample Prep | Often allows for direct analysis of free fatty acids without derivatization. | nih.govshimadzu.com |

| Separation | Commonly uses reversed-phase columns (C8, C18, Phenyl). | nih.govshimadzu.comnih.gov |

| Application | Quantitative profiling of free fatty acids and complex lipids in biological matrices. | unitn.itmdpi.com |

Analyzing pentadecanoic acid in biological samples like plasma, tissues, or cells presents significant challenges due to the sample's complexity. semanticscholar.orgresearchgate.net Lipids are a diverse group of molecules, and a sample can contain numerous fatty acid isomers and isobaric compounds (molecules with the same mass) that can interfere with accurate quantification. selectscience.net

Optimization of the entire analytical workflow is therefore critical. Key aspects of optimization include:

Sample Extraction: Methods like the Folch or Bligh and Dyer extractions are commonly used to isolate lipids from the sample matrix. mdpi.com The efficiency of this step is crucial for accurate results.

Chromatographic Conditions: Fine-tuning parameters such as the mobile phase composition, gradient elution program, column temperature, and stationary phase chemistry is essential to achieve baseline separation of pentadecanoic acid from other fatty acids and matrix components. longdom.orglibretexts.org For instance, different C18 columns from various manufacturers can yield different separation efficiencies for lipid species. upce.cz

Mass Spectrometry Parameters: Optimization of ionization source conditions and mass analyzer settings is necessary to maximize signal intensity and minimize background noise.

Addressing matrix effects, where components of the sample other than the analyte of interest interfere with ionization, is a major focus of method development. nih.gov Careful optimization helps to mitigate these effects, ensuring reliable and reproducible quantification of pentadecanoate (B1260718) in complex biological systems.

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry is the central detection technology in modern lipidomics and metabolomics, providing the sensitivity and specificity needed to analyze the complex lipid profiles of biological systems. These approaches are invaluable for studying the role of pentadecanoic acid in health and disease. semanticscholar.orgmdpi.comlipidanalytical.com

Lipidomics research generally employs two main strategies: targeted and untargeted analysis. creative-proteomics.commass-analytica.com

Untargeted Lipidomics: This is an exploratory, hypothesis-generating approach that aims to comprehensively measure as many lipid species as possible in a sample. creative-proteomics.comcreative-proteomics.com It is useful for discovering novel biomarkers or identifying unexpected changes in lipid metabolism related to a specific condition. While powerful for discovery, it typically provides relative quantification. researchgate.net

Targeted Lipidomics: This approach focuses on the accurate and precise quantification of a predefined list of specific lipids, such as pentadecanoic acid. nih.gov By using specific instrumental methods like Multiple Reaction Monitoring (MRM), targeted analysis offers high sensitivity and specificity. nih.gov This hypothesis-driven method is ideal for validating findings from untargeted studies or for quantifying known biomarkers.

| Approach | Goal | Methodology | Outcome | Source(s) |

| Untargeted | Comprehensive, unbiased profiling of all detectable lipids. | High-resolution LC-MS, data-dependent acquisition. | Relative quantification, biomarker discovery, hypothesis generation. | creative-proteomics.comcreative-proteomics.com |

| Targeted | Accurate and precise measurement of specific, predefined lipids. | LC-MS/MS (e.g., MRM), use of internal standards. | Absolute or accurate relative quantification, hypothesis testing. | creative-proteomics.comnih.gov |

For the most accurate and precise measurement of pentadecanoic acid, isotope-dilution mass spectrometry is the gold standard. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample before processing. nih.gov For pentadecanoic acid, this internal standard is typically deuterated (e.g., pentadecanoic acid-d3) or carbon-13 labeled (¹³C). lipidmaps.orgcaymanchem.com

The labeled internal standard behaves almost identically to the natural (unlabeled) pentadecanoic acid throughout the extraction, derivatization (if any), and chromatographic separation steps. Any sample loss during preparation will affect both the analyte and the standard equally. The mass spectrometer can distinguish between the natural and the labeled forms due to their mass difference. By measuring the ratio of the signal from the natural analyte to that of the known amount of internal standard, a highly accurate and precise absolute concentration can be calculated. lipidmaps.org This method effectively corrects for variations in sample recovery and matrix-induced ionization suppression, making it the preferred method for clinical and quantitative research. nih.gov

Stable Isotope Tracers for Metabolic Flux Analysis (e.g., 13C-labeled, Deuterium-labeled Pentadecanoate)

Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within a biological system. mdpi.com By introducing pentadecanoate labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can track the journey of its atoms through various metabolic pathways. nih.govnih.gov This methodology provides unparalleled insights into the metabolic wiring of cells and organisms. springernature.com

Metabolic flux analysis using stable isotope-labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways, offering a detailed view of metabolic changes. nih.gov The use of ¹³C-labeled substrates, in conjunction with mass spectrometry or NMR, allows for the estimation of substrate contributions to the tricarboxylic acid (TCA) cycle and other pathways. physiology.org For instance, uniformly ¹³C-labeled ([U-¹³C]) fatty acids can be used to trace the fate of the carbon backbone through β-oxidation and subsequent entry into the TCA cycle. nih.gov The resulting labeling patterns in downstream metabolites help determine the relative contributions of synthesis and uptake to cellular fatty acid pools. researchgate.net

Deuterium-labeled tracers, such as ²H₂O (heavy water) or deuterated fatty acids, are also invaluable. nih.gov Deuterium from ²H₂O can be incorporated into newly synthesized fatty acids, providing a measure of de novo lipogenesis (DNL). nih.gov Alternatively, administering deuterium-labeled pentadecanoate allows for tracking its specific metabolic fate, including its conversion to other fatty acids or its incorporation into complex lipids. doaj.orgresearchgate.netnih.gov The enrichment of the label in various lipid pools can be measured to calculate the turnover rate and flux of the fatty acid. metsol.com

The choice between ¹³C and ²H tracers depends on the specific metabolic question. ¹³C tracers are often used to follow the carbon skeleton, while ²H tracers can monitor processes like DNL and fatty acid oxidation. mdpi.comnih.gov The combination of these tracer techniques with mass spectrometry provides a comprehensive picture of pentadecanoate metabolism. researchgate.net

| Isotope Tracer | Typical Application | Analytical Technique | Information Gained |

|---|---|---|---|

| [U-¹³C]Pentadecanoate | Tracing carbon flow through β-oxidation and TCA cycle | GC-MS, LC-MS | Fate of the carbon skeleton, contribution to energy metabolism. nih.gov |

| ²H-labeled Pentadecanoate | Measuring fatty acid oxidation and interconversion | GC-MS | Rate of disappearance, conversion to other fatty acids. nih.gov |

| ²H₂O (Heavy Water) | Measuring de novo lipogenesis (DNL) of fatty acids | GC-MS | Rate of endogenous synthesis of fatty acids, including pentadecanoate. nih.gov |

High-Resolution Mass Spectrometry and Data Processing

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification and quantification of fatty acids like pentadecanoate in complex biological samples. nih.gov Instruments such as Orbitrap, time-of-flight (TOF), or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy and resolution, which is crucial for differentiating species with very similar masses. nih.govnih.gov For example, HRMS can unambiguously distinguish a ¹³C-labeled C16:1 fatty acid from an unlabeled C16:0 species, which would be challenging for lower-resolution instruments. nih.gov

When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), HRMS enables robust lipidomic analyses. nih.govgenedata.com LC-HRMS methods are particularly useful for analyzing intact fatty acids and can be applied to tracer studies to resolve all labeled forms of each fatty acid. nih.govprinceton.edu GC-HRMS is also frequently employed, often after derivatization of the fatty acid to a more volatile form, and provides excellent separation efficiency and sensitivity. researchgate.net

The vast amount of data generated by HRMS necessitates sophisticated data processing algorithms and software. nih.gov These tools are designed to automatically process raw mass spectrometric data to identify and quantify distinct lipid species. nih.govresearchgate.net Key data processing steps include:

Deisotoping: Algorithms that distinguish isotopic peaks from true signals, which increases the accuracy of structural identification and quantification. researchgate.net

Peak Annotation: Identifying peaks based on their accurate mass-to-charge ratio (m/z). This often involves matching the measured m/z to theoretical values in a database. genedata.com

Spectral Database Searching: For tandem mass spectrometry (MS/MS) data, the acquired fragment ion spectra are compared against a library of reference spectra to confirm the identity of the lipid. nih.govresearchgate.net

Software platforms like LipidQA and Fatty Acid Analysis Tool (FAAT) have been developed to automate these processes, enabling high-throughput analysis of lipidomics data. nih.govresearchgate.net

| Technique | Key Advantages | Common Application |

|---|---|---|

| LC-HRMS (e.g., Orbitrap, TOF) | High mass accuracy, analysis of intact fatty acids, suitable for ¹³C-tracer studies. nih.govgenedata.com | Metabolic flux analysis, quantification of long-chain fatty acids in biological fluids. princeton.edu |

| GC-HRMS | Excellent chromatographic separation, high sensitivity, detailed structural information from fragmentation. researchgate.net | Quantification of fatty acid profiles (as derivatives) in tissues and cells. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including sodium pentadecanoate. nih.govcore.ac.uk It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule, allowing for unambiguous confirmation of its structure. core.ac.uk

In the context of pentadecanoate research, NMR is used to verify the identity and purity of standards and to characterize novel metabolites or derivatives. Key NMR experiments include:

¹H NMR: Provides information on the number and type of hydrogen atoms. For pentadecanoate, the ¹H NMR spectrum would show characteristic signals for the terminal methyl group (CH₃), the long chain of methylene (B1212753) groups (-(CH₂)₁₂-), and the methylene group adjacent to the carboxylate group (-CH₂-COO⁻). nih.govhmdb.ca

¹³C NMR: Reveals the number and electronic environment of each carbon atom in the molecule, confirming the 15-carbon backbone and the presence of the carboxylate carbon. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between nuclei, revealing which atoms are connected within the molecular structure. core.ac.ukencyclopedia.pub For instance, a COSY (Correlation Spectroscopy) experiment shows ¹H-¹H couplings, confirming the connectivity of the protons along the fatty acid chain. encyclopedia.pub An HMBC (Heteronuclear Multiple Bond Correlation) experiment can establish long-range ¹H-¹³C correlations, which is invaluable for piecing together the carbon skeleton. core.ac.uk

While mass spectrometry is more sensitive for quantification, NMR's strength lies in its ability to provide a detailed structural picture without the need for chemical standards for comparison, making it an essential tool for verifying the structure of synthesized labeled tracers or identifying unknown related compounds. nih.govresearchgate.net

| NMR Experiment | Information Provided | Purpose in Pentadecanoate Research |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. nih.gov | Confirming the presence and ratio of methyl, methylene, and alpha-carboxyl protons. |

| ¹³C NMR | Number and type of carbon atoms. nih.gov | Verifying the 15-carbon backbone and the carboxylate functional group. |

| 2D COSY | Correlations between coupled protons (through-bond). encyclopedia.pub | Establishing the sequence of methylene groups in the aliphatic chain. |

| 2D HMBC | Long-range correlations between protons and carbons. core.ac.uk | Confirming the overall carbon framework and assigning quaternary carbons. |

Sample Preparation and Derivatization for Analytical Precision

Achieving accurate and precise quantification of pentadecanoate from complex biological matrices requires meticulous sample preparation. nih.gov The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and convert the analyte into a form that is suitable for the chosen analytical instrument. nih.govnih.gov

For fatty acid analysis, especially by gas chromatography (GC), derivatization is a critical step. nih.govnih.gov The polar carboxylic acid group of pentadecanoic acid makes it non-volatile and prone to peak tailing during GC analysis. restek.com Derivatization converts this polar group into a more volatile and non-polar ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation and detection sensitivity. nih.govnih.gov

Common derivatization methods include:

Acid-Catalyzed Esterification: Using reagents like methanolic hydrochloric acid or boron trifluoride (BF₃) in methanol (B129727). The sample is heated with the reagent to convert fatty acids to their corresponding FAMEs. restek.commetabolomicsworkbench.org

Base-Catalyzed Transesterification: Reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are used to convert esterified fatty acids (in triglycerides or phospholipids) directly into FAMEs. perlan.com.pl

Silylation: Reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be used to create trimethylsilyl (TMS) esters, which are also volatile and suitable for GC analysis. restek.commdpi.com

Pentafluorobenzyl (PFB) Bromide Derivatization: This method creates PFB esters, which are excellent for analysis by GC with negative chemical ionization mass spectrometry, offering very high sensitivity for trace-level quantification. nih.govlipidmaps.org

The choice of method depends on whether free fatty acids or total fatty acids (including those in complex lipids) are being measured. lipidmaps.org The entire process, from extraction with organic solvents to derivatization and final resuspension in a suitable solvent, must be carefully controlled to prevent sample loss and contamination, ensuring high analytical precision and accuracy. nih.goviroatech.com The use of an internal standard, such as a deuterated version of pentadecanoic acid, is often incorporated at the beginning of the sample preparation process to correct for any analyte loss during the procedure. metabolomicsworkbench.orglipidmaps.org

| Derivatization Reagent | Derivative Formed | Primary Analytical Method | Key Features |

|---|---|---|---|

| Boron Trifluoride-Methanol (BF₃-Methanol) | Fatty Acid Methyl Ester (FAME) | GC-MS, GC-FID | Commonly used for esterifying free fatty acids; requires mild heating. restek.com |

| Methanolic HCl | Fatty Acid Methyl Ester (FAME) | GC-MS, GC-FID | An effective method for creating FAMEs for GC analysis. metabolomicsworkbench.org |

| BSTFA or MSTFA | Trimethylsilyl (TMS) Ester | GC-MS | Effective for acids and other functional groups like hydroxyls. restek.com |

| Pentafluorobenzyl (PFB) Bromide | Pentafluorobenzyl Ester | GC-NCI-MS | Provides very high sensitivity for detecting trace amounts of fatty acids. nih.gov |

Computational and in Silico Approaches to Pentadecanoate Biology

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as pentadecanoate) when bound to a second (a receptor, typically a protein). nih.govresearchgate.netmdpi.com This method is crucial for understanding the fundamental mechanisms of ligand-protein interactions and for identifying potential therapeutic targets.

In silico models are used to predict the binding affinity, which is the strength of the interaction between a ligand and its receptor. nih.govnepjol.info A lower, more negative binding energy value typically suggests a more stable and stronger interaction. nepjol.info These predictions are critical for understanding how pentadecanoate (B1260718) might activate or inhibit its target proteins. For instance, experimental research has identified pentadecanoic acid (C15:0) as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ). nih.gov Molecular docking simulations can be employed to model the specific interactions between C15:0 and the ligand-binding domains of these receptors, helping to elucidate the structural basis for its agonist activity. The process involves calculating the free energy of binding, which determines the stability of the ligand-receptor complex. nih.gov This computational approach allows for the screening of numerous potential interactions and provides insights into how C15:0 binding might induce the conformational changes necessary for receptor activation. nih.gov

Beyond known receptors, computational docking can screen large libraries of proteins to identify novel potential molecular targets for pentadecanoate. nih.gov By simulating the docking of pentadecanoate against various protein structures, researchers can generate a list of potential binding partners. This approach has been instrumental in identifying new targets for various small molecules. nih.gov Experimental evidence has shown that C15:0 has broad, clinically relevant activities, including anti-inflammatory, antifibrotic, and anticancer effects. nih.govnih.gov Computational studies can help pinpoint the specific proteins within these pathways that pentadecanoate may directly interact with. For example, C15:0 has been shown to be an inhibitor of histone deacetylase 6 (HDAC6) and an activator of AMP-activated protein kinase (AMPK). nih.govnih.gov Docking studies can further explore these interactions and identify other potential targets that contribute to its pleiotropic effects.

Interactive Table: Known Molecular Targets of Pentadecanoic Acid (C15:0)

| Target Protein | Known Effect of C15:0 | Potential Biological Relevance |

| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Partial Agonist nih.govnih.gov | Regulation of lipid metabolism, inflammation |

| PPARδ (Peroxisome Proliferator-Activated Receptor delta) | Partial Agonist nih.govnih.gov | Fatty acid oxidation, energy homeostasis |

| AMPK (AMP-activated protein kinase) | Activator nih.govnih.govnih.gov | Cellular energy regulation, metabolic health |

| HDAC6 (Histone Deacetylase 6) | Inhibitor nih.govnih.gov | Regulation of protein stability, cell motility |

| mTOR (mammalian Target of Rapamycin) | Inhibitor nih.govnih.gov | Cell growth, proliferation, longevity pathways |

Computational Chemistry and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the movement and interaction of atoms and molecules over time. nih.govfrontiersin.org These simulations are valuable for understanding the dynamic behavior of pentadecanoate within a biological environment, such as a cell membrane. researchgate.net MD simulations can model how fatty acids like pentadecanoate are incorporated into the lipid bilayers of cell membranes, affecting membrane fluidity, stability, and function. nih.govresearchgate.net This is particularly relevant as C15:0 has been shown to be readily incorporated into cell membranes, where it can protect against lipid peroxidation. nih.gov Simulations can illustrate the conformational changes of both the fatty acid and the surrounding lipid molecules, providing insights that are difficult to obtain through experimental methods alone. nih.govresearchgate.net

Systems Biology and Multi-Omics Integration

Systems biology aims to understand the larger picture of how biological systems function by integrating multiple layers of biological information. cabidigitallibrary.orgmetwarebio.com Multi-omics approaches, which combine data from genomics, proteomics, metabolomics, and lipidomics, are central to this field. frontiersin.orgfrontiersin.orgnih.gov These integrated analyses provide a comprehensive view of the physiological impact of molecules like pentadecanoate.

Network analysis is a powerful tool for visualizing and interpreting complex biological data. youtube.com In this approach, molecules like genes, proteins, and metabolites are represented as nodes, and their interactions are represented as connections or edges. youtube.com Pathway enrichment analysis then uses these networks to identify biological pathways that are significantly affected by a particular condition or compound. drjingma.combiorxiv.org For pentadecanoate, human cell-based molecular phenotyping assays have generated extensive data on its effects on 148 clinically relevant biomarkers across 12 different cell systems. plos.orgnih.gov This data can be used to construct interaction networks and perform pathway enrichment analysis. Such analyses have revealed that C15:0 has broad anti-inflammatory and antiproliferative activities, suggesting it modulates pathways involved in inflammation (e.g., lowered MCP-1, TNFα, IL-10) and cell cycle control. nih.govplos.org

The integration of metabolomics, lipidomics, and proteomics provides a powerful, multi-layered view of cellular responses to pentadecanoate. metwarebio.comnih.govmdpi.com

Proteomics identifies and quantifies the complete set of proteins in a biological sample, revealing changes in enzymes and signaling proteins. frontiersin.org

Metabolomics analyzes the global collection of small molecules (metabolites), providing a direct snapshot of physiological and metabolic activity. frontiersin.org

Lipidomics , a subset of metabolomics, focuses specifically on the comprehensive analysis of lipids. researchgate.net

By combining these datasets, researchers can connect changes in protein expression (proteomics) to alterations in lipid profiles (lipidomics) and downstream metabolic pathways (metabolomics). mdpi.comresearchgate.net For example, an integrated analysis could show how C15:0 supplementation alters the expression of enzymes involved in fatty acid metabolism (proteomics), leading to changes in the cellular concentrations of various lipid species (lipidomics) and impacting energy production pathways like the citric acid cycle (metabolomics). researchgate.net This integrated approach is crucial for building a comprehensive understanding of how odd-chain fatty acids like pentadecanoate contribute to health and disease. nih.govmdpi.com

Predictive Modeling of Biological Systems

Predictive modeling of biological systems utilizes computational frameworks to simulate and analyze complex biochemical networks, offering profound insights into cellular metabolism. pnas.orgresearchgate.net These in silico approaches, particularly Genome-Scale Metabolic Models (GEMs), have become instrumental in understanding and engineering the metabolic pathways related to odd-chain fatty acids (OCFAs), such as pentadecanoic acid (the acid form of sodium pentadecanoate). pnas.orgnih.govnih.gov GEMs are comprehensive mathematical representations of an organism's entire known metabolic network, encompassing genes, proteins, and reactions. pnas.org By applying constraint-based modeling techniques like Flux Balance Analysis (FBA), researchers can predict metabolic flux distributions—the rates of all reactions in the network—to understand how genetic or environmental perturbations affect cellular phenotypes, such as the production of a specific compound. cdnsciencepub.com

A primary application of predictive modeling in pentadecanoate biology is in the field of metabolic engineering, where microorganisms are genetically modified to produce OCFAs. nih.govfrontiersin.orgnih.gov The key to synthesizing OCFAs is the availability of propionyl-CoA, which serves as the primer for fatty acid synthesis, in contrast to the acetyl-CoA used for even-chain fatty acids. nih.govnih.govacs.org Computational models are used to identify optimal strategies for increasing the intracellular pool of propionyl-CoA and channeling it towards OCFA production. nih.govnih.gov

Research in the oleaginous yeast Yarrowia lipolytica provides a salient example of how predictive modeling guides metabolic engineering for OCFA synthesis. researchgate.netnih.govnih.govfrontiersin.org In silico models of yeast metabolism help researchers identify key genetic targets for modification. researchgate.netnih.gov These models can simulate the effects of gene overexpression or deletion on the metabolic flux towards propionyl-CoA and subsequent OCFAs like pentadecanoic acid. For instance, models can predict that enhancing pathways for propionyl-CoA synthesis while simultaneously knocking out competing pathways that consume it will increase OCFA yields. acs.orgresearchgate.net

One successful strategy, informed by metabolic modeling, involves engineering novel pathways for de novo propionyl-CoA synthesis from common carbon sources like glucose, thus eliminating the need to supply expensive precursors like propionate (B1217596) in the culture medium. nih.govfrontiersin.org A study by Park et al. (2020) demonstrated the construction of a modular metabolic pathway in Y. lipolytica to produce propionyl-CoA from oxaloacetate. frontiersin.org The effectiveness of these computationally guided modifications is validated through experimental measurements of OCFA production in the engineered strains.

The table below summarizes findings from metabolic engineering studies in Y. lipolytica, showcasing how computationally predicted genetic modifications translate to increased production of OCFAs.

| Engineered Strain/Modification | Description of Genetic Modification | Key In Silico Rationale | Resulting OCFA Production (% of Total Fatty Acids) | Primary OCFAs Produced |

|---|---|---|---|---|

| Wild-Type Y. lipolytica | Unmodified control strain. | Baseline model for comparison. | ~0.84% | C15:0, C17:0, C17:1 |

| Engineered Strain (Park et al., 2020) nih.gov | Overexpression of a 7-gene modular pathway for propionyl-CoA synthesis from oxaloacetate. | Redirect carbon flux from the TCA cycle towards a novel propionyl-CoA synthesis pathway. | ~3.86% | C15:0, C17:0, C17:1 |

| "Obese" Engineered Strain (Park et al., 2020) nih.gov | The 7-gene pathway was introduced into a strain already engineered for high lipid accumulation (pox1-6Δ, tgl4Δ). | Combine increased precursor supply with a high capacity for lipid storage to maximize final product titer. | Titer increased 7.2-fold over control, reaching 0.36 g/L. | C15:0, C17:0, C17:1 |

| Engineered Strain (Gao et al., 2022) | Deletion of PHD1 gene, involved in the methylcitrate cycle that consumes propionyl-CoA. | Block a major competing pathway to increase the availability of propionyl-CoA for fatty acid synthesis. | Up to 46.8% | Heptadecenoic acid (C17:1) |

Furthermore, predictive models allow for the exploration of various potential metabolic pathways for propionyl-CoA biosynthesis. nih.gov By analyzing the entire metabolic network of an organism, in silico tools can identify multiple native or heterologous pathways that could be harnessed to produce this key precursor.

The table below outlines several metabolic pathways, often identified and evaluated using computational models, for the production of propionyl-CoA.

| Metabolic Pathway | Description | Key Precursor(s) | Relevance to Predictive Modeling |

|---|---|---|---|

| Methylmalonyl-CoA Pathway | Conversion of succinyl-CoA from the TCA cycle to propionyl-CoA. | Succinyl-CoA | Models can predict flux reversal feasibility and identify necessary enzymes for overexpression. nih.gov |

| Citramalate/2-Ketobutyrate Pathway | Synthesis from acetyl-CoA and pyruvate. | Acetyl-CoA, Pyruvate | Used to model the introduction of heterologous bacterial pathways into yeast for de novo synthesis. nih.gov |

| Amino Acid Catabolism | Breakdown of valine, isoleucine, methionine, and threonine. nih.govreactome.org | Valine, Isoleucine, Methionine, Threonine | Predictive models can simulate the effects of different nitrogen sources on propionyl-CoA pools. |

| β-oxidation of OCFAs | Catabolism of odd-chain fatty acids from external sources. nih.gov | Exogenous OCFAs | Models help understand the balance between OCFA breakdown and synthesis. |

| 3-Hydroxypropionate Pathway | Synthesis from various precursors, including glycerol (B35011) or malonyl-CoA. | Glycerol, Malonyl-CoA | A target for pathway modeling and reconstruction in various microbial hosts. nih.gov |

Synthesis and Derivatization of Pentadecanoate for Research Applications

Chemical Synthesis Methods

The foundation for producing sodium pentadecanoate (B1260718) and its derivatives is the synthesis of its parent molecule, pentadecanoic acid. Various chemical methods have been established for this purpose. One laboratory-scale preparation involves the permanganate (B83412) oxidation of 1-hexadecene.

A more detailed, multi-step synthesis route starts from pentadecanedioate. The process involves several key transformations:

Esterification: Pentadecanedioate is reacted with a catalyst like NaHSO4 in the presence of an organic solvent to produce dimethylpentadecanedioate.

Monoester Formation: The resulting dimethylpentadecanedioate is treated with a hydroxide (B78521), followed by an acid wash, to yield pentadecanedioate monoester.

Reduction: The monoester is dissolved in an organic solution, and sodium borohydride (B1222165) is added to reduce one of the ester groups, forming 15-hydroxyl pentadecanoic acid.

Halogenation: The hydroxyl group is then replaced with bromine by reacting it with a mixture of hydrobromic acid and glacial acetic acid, yielding 15-bromine pentadecanoic acid.

Final Product: The brominated compound is then treated to obtain the final pentadecanoic acid product.

Once pentadecanoic acid is synthesized, it can be readily converted to sodium pentadecanoate. This is a simple acid-base reaction where the fatty acid is treated with a sodium base, such as sodium hydroxide or sodium carbonate, leading to the formation of the sodium salt (soap) and water. An intermediate fatty acid sodium salt is also formed during the production of other fatty acid salts, such as calcium salts. google.com

Esterification is a primary method for modifying pentadecanoic acid to create functionalized derivatives for research. These reactions involve reacting the carboxylic acid group of pentadecanoate with an alcohol, typically in the presence of an acid catalyst like sulfuric acid. This process yields an ester, altering the molecule's physical and chemical properties, such as polarity and volatility.

A common application is the synthesis of Fatty Acid Methyl Esters (FAMEs). For instance, fatty acids can be refluxed with methanol (B129727) and 1-2% concentrated sulfuric acid for several hours. sigmaaldrich.com The resulting methyl esters are less polar and more volatile than their parent fatty acids, making them ideal for analysis by gas chromatography (GC).

Beyond simple alkyl esters, pentadecanoate can be esterified with more complex molecules to create specific functional derivatives:

Triacylglycerols: In biological systems, activated fatty acids (fatty acyl-CoA) react with glycerol-3-phosphate in a series of steps to form triacylglycerols, the primary form of energy storage. This process can be mimicked in the lab to study lipid metabolism. mdpi.com

Wax Esters: These are esters of long-chain fatty acids and long-chain alcohols. They have applications in cosmetics and can be synthesized via esterification. cymitquimica.com

Phenolic Esters: Esterification with phenolic compounds can attach an antioxidant moiety to the fatty acid chain, creating lipophilic antioxidants with potential applications in the food and cosmetic industries. rsc.org

To improve efficiency, yield, and environmental footprint, advanced synthetic strategies are being employed for fatty acid modification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of pentadecanoate derivatization, it is particularly effective for preparing FAMEs. Microwave-assisted esterification can be completed in as little as 5 minutes, a significant reduction from the hours required for conventional heating methods. nih.gov This rapid, high-throughput method shows comparable accuracy and yields to traditional techniques and can be applied directly to biological samples without extensive pretreatment. nih.govpolymtl.ca The process works by using microwave energy to directly and efficiently heat the reactants, leading to a much faster reaction rate. polymtl.ca

Solvothermal Synthesis: This method involves a chemical reaction in a closed system (like an autoclave) using a solvent at temperatures above its boiling point, leading to increased pressure. nih.gov If water is the solvent, the process is termed hydrothermal synthesis. nih.gov Solvothermal synthesis allows for precise control over the size, shape, and crystallinity of the resulting materials by manipulating parameters like temperature, pressure, and solvent properties. nih.gov While extensively used for creating inorganic nanomaterials like metal oxides and quantum dots, its application to the direct synthesis of fatty acid salts like this compound is less common. nih.govthegoodscentscompany.com However, the principles of using temperature and pressure to control crystallization could potentially be adapted to produce highly uniform crystalline forms of this compound for specialized research applications.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. Enzymatic methods are highly specific, operate under mild conditions (neutral pH, room temperature), and generate fewer by-products. rsc.orglarodan.com For fatty acid modifications, lipases and cytochrome P450s are particularly important enzymes. cymitquimica.com

Lipases (triacylglycerol acylhydrolases) are remarkably versatile enzymes. While their natural function is to hydrolyze triglycerides, this reaction is reversible. larodan.com In low-water environments (e.g., organic solvents), lipases excel at catalyzing esterification, alcoholysis, and transesterification reactions. cymitquimica.com These reactions are widely used to produce structured lipids, where the fatty acid composition of a triglyceride is specifically altered.

For example, lipase-catalyzed transesterification can be used to incorporate pentadecanoic acid into a triglyceride backbone. This process involves cleaving existing ester bonds in a fat or oil and randomly re-distributing the fatty acids, allowing for the creation of novel lipids with desired nutritional or physical properties. The kinetics of these reactions often follow a Ping-Pong Bi-Bi mechanism. larodan.com

| Reaction Type | Description | Example Product | Source |

|---|---|---|---|

| Esterification | Synthesis of an ester from a fatty acid and an alcohol. | Wax Esters (e.g., Jojoba oil substitutes) | cymitquimica.com |

| Transesterification | Exchange of fatty acids between an ester and an alcohol, acid, or another ester. | Structured Triglycerides (e.g., Human milk fat substitutes) | |

| Acidolysis | Incorporation of a free fatty acid into a triglyceride. | Specialty fats with specific fatty acids. | larodan.com |

| Glycerolysis | Reaction of triglycerides with glycerol (B35011) to produce mono- and diglycerides. | Food Emulsifiers (Monoacylglycerols) | cymitquimica.com |

Maximizing the efficiency of enzymatic synthesis requires careful optimization of reaction parameters.

pH and Temperature: Each enzyme has an optimal pH and temperature range for activity. For lipase-catalyzed esterification, the optimal pH is often acidic (e.g., 3.5-4.25), which is significantly lower than the optimum for its hydrolytic activity. thegoodscentscompany.com This is because the protonated form of the fatty acid is the preferred substrate for ester synthesis. thegoodscentscompany.com Temperature also plays a crucial role; while higher temperatures can increase reaction rates, excessive heat can lead to enzyme denaturation and loss of activity. larodan.com Response surface methodology (RSM) is a statistical approach often used to find the optimal combination of variables like temperature, enzyme dosage, and reaction time to achieve the highest esterification efficiencies.

Magnetic Fields: A modern approach to optimizing biocatalysis involves the use of magnetic fields, primarily through the immobilization of enzymes on magnetic nanoparticles (MNPs). Lipases can be attached to the surface of MNPs, such as those made of iron oxide (Fe3O4). This strategy offers several advantages:

Easy Separation: The enzyme-nanoparticle conjugate can be quickly and efficiently removed from the reaction mixture using an external magnet, simplifying product purification and allowing for easy reuse of the biocatalyst.

Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature and pH.

| Parameter | Effect on Reaction | Typical Optimized Condition/Approach | Source |

|---|---|---|---|

| pH | Affects enzyme's ionization state and substrate protonation. | Acidic range (e.g., pH 3.5-4.25) often optimal for esterification. | thegoodscentscompany.com |

| Temperature | Influences reaction rate and enzyme stability. | Moderate temperatures (e.g., 38-65 °C) depending on lipase (B570770) source. | |

| Enzyme Concentration | Higher concentration generally increases the reaction rate up to a saturation point. | Optimized via Response Surface Methodology (RSM). | |

| Magnetic Fields | Used for efficient separation and reuse of magnetically immobilized enzymes. | Immobilization on Fe3O4 nanoparticles; separation with an external magnet. |

Preparation of Isotopically Labeled Pentadecanoate

Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. Pentadecanoate can be labeled with stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹¹C) isotopes.

The synthesis of these labeled molecules often requires specialized chemical or biological methods.

Carbon-11 (¹¹C) Labeling: For applications in Positron Emission Tomography (PET) imaging, short-lived radioisotopes like ¹¹C are used. For example, [¹¹C]-labeled 15-(4-methylphenyl)pentadecanoic acid, an analog of pentadecanoic acid, was synthesized using a Stille cross-coupling reaction. This method involved reacting a tin precursor with readily available [¹¹C]CH₃I. The resulting labeled methyl ester was then hydrolyzed to yield the final labeled fatty acid. nih.gov

Carbon-13 (¹³C) Labeling: Stable isotopes like ¹³C are used in tracer experiments to study metabolic fluxes. The synthesis of ¹³C-labeled pentadecanoate can be achieved by providing labeled precursors to a biological system capable of fatty acid synthesis. For instance, feeding a system with 97% enriched [U-¹³C₃]propionyl-CoA (which acts as the primer for odd-chain fatty acids) and variously enriched [U-¹³C₃]malonyl-CoA results in the synthesis of pentadecanoate with multiple ¹³C atoms incorporated (isotopomers ranging from M+3 to M+15). The distribution of these mass isotopomers can then be analyzed using mass spectrometry to quantify metabolic pathway activity, such as de novo lipogenesis.

These labeled tracers serve as precursors that are incorporated into more complex lipids. By monitoring the appearance of the isotope in products like triglycerides, researchers can measure the rates of synthesis and turnover of these molecules in vivo.

Functionalization for Probing Molecular Interactions

The functionalization of pentadecanoate molecules into specialized probes is a critical area of research for elucidating their biological roles and interactions at a molecular level. By incorporating specific chemical moieties, pentadecanoate can be transformed into tools for imaging, tracking, and identifying binding partners within complex biological systems. These derivatized forms of pentadecanoate are instrumental in studies ranging from metabolic imaging to the intricate dance of protein-protein interactions.

One of the primary applications of functionalized pentadecanoate is in the field of molecular imaging, particularly for myocardial metabolism. plos.orgnih.gov Researchers have successfully synthesized radiolabeled derivatives of pentadecanoic acid to serve as tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govplos.org These imaging techniques allow for the non-invasive visualization and quantification of fatty acid uptake and utilization in tissues like the heart. nih.govplos.org

A common strategy for the radiolabeling of pentadecanoic acid involves the attachment of a chelating agent, which can securely bind a radioisotope. For instance, pentadecanoic acid has been conjugated with chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC (N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid). plos.orgnih.gov These modified pentadecanoic acid molecules can then be complexed with radioisotopes like Gallium-67 (⁶⁷Ga) to create imaging agents. plos.orgnih.gov The resulting radiotracers, such as [⁶⁷Ga]Ga-DOTA-PDA and [⁶⁷Ga]Ga-HBED-CC-PDA, have been evaluated for their potential in myocardial metabolic imaging. nih.govplos.org

Another approach involves the derivatization of 15-bromopentadecanoic acid to incorporate a tridentate chelating moiety. nih.gov This allows for radiolabeling with the technetium-99m tricarbonyl core ([⁹⁹ᵐTc(CO)₃]⁺), creating a lipophilic complex that can be used to assess liver function and localization. nih.gov

Beyond radioisotope labeling, the principles of creating photoactivatable and clickable probes, which have been successfully applied to other fatty acids like myristic acid, can be extended to pentadecanoate. nih.govbiorxiv.org These advanced molecular tools are designed to capture and identify transient molecular interactions, particularly protein-protein interactions that are mediated by lipid modifications. nih.govrsc.org

Photoactivatable probes are typically synthesized by incorporating a diazirine group into the fatty acid chain. nih.govbiorxiv.org This functional group is inert until activated by UV light, at which point it forms a highly reactive carbene that can covalently crosslink with nearby molecules, effectively "trapping" interacting partners. nih.gov

Clickable probes, on the other hand, feature a bioorthogonal handle, such as an alkyne or azide (B81097) group. nih.govbiorxiv.org This handle does not interfere with normal cellular processes but can be specifically and efficiently ligated to a reporter molecule (e.g., a fluorophore or biotin) via "click chemistry." nih.gov This enables the visualization and affinity purification of the fatty acid-modified proteins and their interactors. nih.gov

The combination of photoactivatable and clickable functionalities into a single probe provides a powerful tool for identifying lipid-mediated protein-protein interactions in living cells. nih.govbiorxiv.org While specific examples of such probes using a pentadecanoate backbone are not yet widely reported in the literature, the synthetic strategies developed for myristic acid probes offer a clear blueprint for the creation of analogous pentadecanoate tools. nih.govbiorxiv.org These functionalized pentadecanoate molecules would be invaluable for investigating the role of this specific odd-chain fatty acid in cellular signaling and protein function.

The table below summarizes the types of functionalized pentadecanoate probes and their research applications.

| Probe Type | Functional Group | Radioisotope/Reporter | Research Application |

| Radiolabeled Probe | DOTA, HBED-CC | Gallium-67 | Myocardial metabolic imaging (PET/SPECT) plos.orgnih.gov |

| Radiolabeled Probe | Tridentate chelator | Technetium-99m | Liver imaging nih.gov |

| Photoactivatable Probe | Diazirine | None (for crosslinking) | Capturing transient protein-protein interactions nih.govbiorxiv.org |

| Clickable Probe | Alkyne or Azide | Fluorophore, Biotin | Visualization and purification of lipid-modified proteins nih.govbiorxiv.org |

In Vitro and in Vivo Model Systems in Pentadecanoate Research

Cell Culture Models for Metabolic and Signaling Studies

In vitro cell culture models are fundamental tools for investigating the direct cellular and molecular mechanisms of pentadecanoate (B1260718). They allow for controlled experiments in isolated biological systems, providing insights into metabolic pathways and signaling cascades.

Mammalian cell lines offer a reproducible and controlled environment to dissect the effects of pentadecanoate on specific cell types. mdpi.com Studies have demonstrated that pentadecanoic acid exerts anti-inflammatory, antifibrotic, and anticancer activities in various human cell-based assays. nih.govnih.gov

One notable area of research is in cancer biology, where C15:0 has been evaluated for its anti-cancer properties. In human breast carcinoma MCF-7 stem-like cells (MCF-7/SC), pentadecanoic acid was found to have selective cytotoxic effects. mdpi.com It suppressed the "stemness" characteristics of these cancer cells, inhibited their migration and invasion, and induced caspase-dependent apoptosis. mdpi.com These effects were linked to the inhibition of the JAK2/STAT3 signaling pathway, a critical regulator in many cancers. mdpi.com

In the context of immunology and inflammation, human primary cell culture systems, including those containing macrophages, have been used to screen for biological activities. nih.gov In these systems, C15:0 demonstrated broad, dose-dependent anti-inflammatory activities. nih.govnih.gov Macrophages are central to the inflammatory process, and their response to fatty acids is critical for understanding tissue homeostasis and disease. mdpi.com Research on Mycobacterium tuberculosis (Mtb) utilizes macrophage cell lines to study how the bacterium relies on host-derived fatty acids for survival, highlighting the importance of fatty acid metabolism within these immune cells. nih.govnih.gov

| Cell Line/System | Cell Type/Origin | Key Research Findings for Pentadecanoate (C15:0) |

|---|---|---|

| MCF-7/SC | Human Breast Cancer Stem-Like Cells | Exhibits selective cytotoxicity, suppresses stemness, induces apoptosis, and inhibits migration by targeting the JAK2/STAT3 signaling pathway. mdpi.com |

| BioMAP® Systems | Human Primary Cells (including macrophages) | Demonstrates broad, dose-dependent anti-inflammatory, antifibrotic, and anticancer activities across multiple cell systems. nih.govnih.gov |